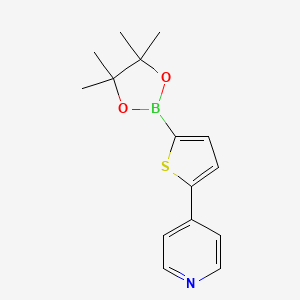
5-(4-Pyridyl)thiophene-2-boronic Acid Pinacol Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD18436121, also known as 5-(4-Pyridyl)thiophene-2-boronic acid pinacol ester, is a boronic acid derivative. This compound is of significant interest in the field of organic chemistry due to its versatile applications in various chemical reactions and its potential use in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Pyridyl)thiophene-2-boronic acid pinacol ester typically involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 4-pyridylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in a solvent such as toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using high-efficiency palladium catalysts and automated reaction systems to control temperature and reaction time precisely. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-(4-Pyridyl)thiophene-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiophene derivatives with different functional groups.
Substitution: The boronic acid ester group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various thiophene derivatives, which can be further functionalized for use in different applications.
科学的研究の応用
5-(4-Pyridyl)thiophene-2-boronic acid pinacol ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: The compound can be used in the development of fluorescent probes and sensors for biological imaging and detection.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of 5-(4-Pyridyl)thiophene-2-boronic acid pinacol ester involves its ability to participate in cross-coupling reactions. The boronic acid ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to deprotonate the boronic acid ester and activate it for the reaction.
類似化合物との比較
Similar Compounds
- 5-(4-Pyridyl)thiophene-2-boronic acid
- 4-(5-Bromothiophen-2-yl)pyridine
- 5-(4-Pyridyl)thiophene-2-carboxaldehyde
Uniqueness
5-(4-Pyridyl)thiophene-2-boronic acid pinacol ester is unique due to its boronic acid ester group, which makes it highly reactive in cross-coupling reactions. This reactivity allows for the efficient formation of carbon-carbon bonds, making it a valuable compound in organic synthesis. Additionally, its structural features enable it to be used in a wide range of applications, from material science to medicinal chemistry.
特性
分子式 |
C15H18BNO2S |
|---|---|
分子量 |
287.2 g/mol |
IUPAC名 |
4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine |
InChI |
InChI=1S/C15H18BNO2S/c1-14(2)15(3,4)19-16(18-14)13-6-5-12(20-13)11-7-9-17-10-8-11/h5-10H,1-4H3 |
InChIキー |
RHJMMKUSZBKGOP-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


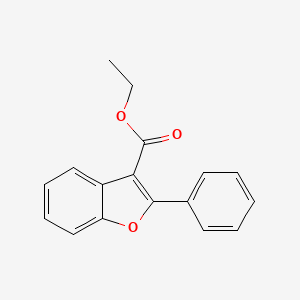
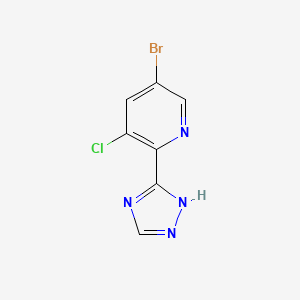

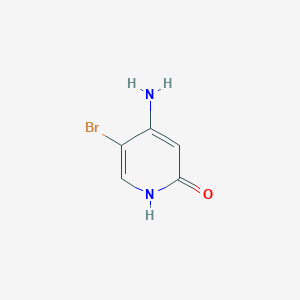
![(5e)-5-(Quinolin-6-Ylmethylidene)-2-[(Thiophen-2-Ylmethyl)amino]-1,3-Thiazol-4(5h)-One](/img/structure/B13671187.png)
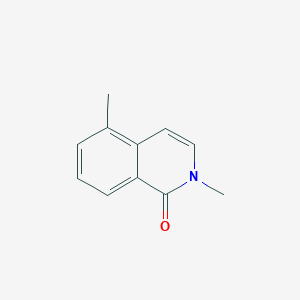

![1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone](/img/structure/B13671202.png)
![3-Chloro-4-iodobenzo[d]isoxazole](/img/structure/B13671224.png)
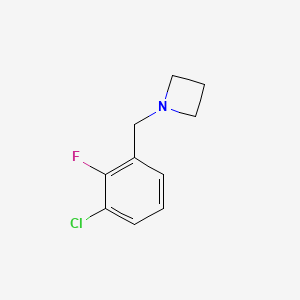
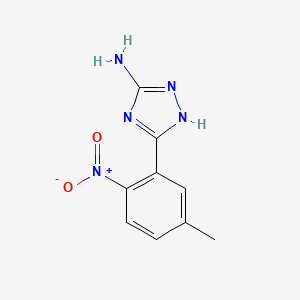
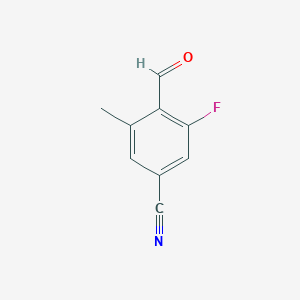
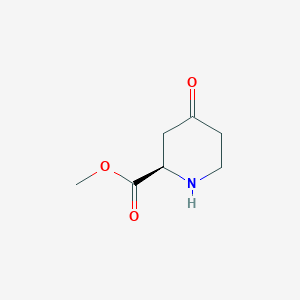
![7-Methoxypyrazolo[1,5-A]pyridine](/img/structure/B13671244.png)
